2-(3,5-Difluoro-phenoxy)-nicotinic acid
Description
2-(3,5-Difluoro-phenoxy)-nicotinic acid is a fluorinated derivative of nicotinic acid, characterized by a 3,5-difluorophenoxy substituent at the 2-position of the nicotinic acid scaffold.
Properties
Molecular Formula |
C12H7F2NO3 |
|---|---|
Molecular Weight |
251.18 g/mol |
IUPAC Name |
2-(3,5-difluorophenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7F2NO3/c13-7-4-8(14)6-9(5-7)18-11-10(12(16)17)2-1-3-15-11/h1-6H,(H,16,17) |
InChI Key |
QXRVEHBCXCSMKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC(=CC(=C2)F)F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
Nicotinic Acid (Pyridine-3-carboxylic acid)
- Structure: Lacks the 3,5-difluorophenoxy group; hydroxyl group at the 3-position.
- Pharmacological Role : Lowers serum phosphorus in dialysis patients by inhibiting sodium-dependent phosphate transporters .
- Lipid Effects : Increases HDL (63%) and reduces triglycerides (26%) via nicotinic acid receptor activation .
- Safety : Associated with gastrointestinal side effects (e.g., 8% diarrhea incidence) and transient efficacy beyond 24 weeks .
5-(2-Furyl)nicotinic Acid
- Structure: Substitutes the 3,5-difluorophenoxy group with a furyl ring at the 5-position.
- Physical Properties : Molecular weight 189.16 g/mol, melting point 261–263°C .
- Functional Implications : The furyl group may alter electronic properties and binding affinity compared to halogenated analogs, though pharmacological data are unavailable.
Nicotinamide (Vitamin B3)
Pharmacological Comparison
Efficacy in Hyperphosphatemia Management
- Nicotinic Acid Derivatives : Show significant serum phosphorus reduction at 4 weeks (SMD: 0.68) and 8 weeks (SMD: 1.05), but efficacy diminishes by 24 weeks .
- 2-(3,5-Difluoro-phenoxy)-nicotinic Acid: The difluoro substitution may enhance potency or duration of action due to increased lipophilicity and metabolic stability, though clinical data are needed .
Lipid-Modifying Effects
Data Tables
Table 1: Structural and Pharmacological Comparison of Nicotinic Acid Derivatives
| Compound | Substituent | Molecular Weight (g/mol) | Key Pharmacological Effects | Common Side Effects |
|---|---|---|---|---|
| Nicotinic Acid | -OH at 3-position | 123.11 | ↓ Serum phosphorus, ↑ HDL, ↓ triglycerides | Diarrhea (8%) |
| This compound | 3,5-difluorophenoxy at 2-position | 265.18 (estimated) | Hypothesized enhanced efficacy/stability | Unknown (requires studies) |
| 5-(2-Furyl)nicotinic Acid | 2-furyl at 5-position | 189.16 | Unknown | Not reported |
| Nicotinamide | -CONH2 at 3-position | 122.12 | ↓ Serum phosphorus (no lipid effects) | Insulin resistance risk |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
